M11L protein is derived from the Myxoma virus, which primarily infects rabbits but can also affect other species. It is classified under the category of viral proteins, specifically those that interact with host cellular mechanisms to evade immune responses. This classification highlights its function as an apoptosis inhibitor, akin to other anti-apoptotic proteins found in various viruses .
The synthesis of M11L protein can be achieved through several methods:
The M11L protein exhibits a unique structure characterized by its membrane association and mitochondrial localization signals. Detailed structural analysis has revealed hydrophobic regions critical for its function in inhibiting apoptosis. The protein's structure includes:
M11L protein participates in several biochemical reactions:
These interactions are critical for understanding how M11L contributes to Myxoma virus pathogenesis.
The mechanism through which M11L exerts its effects involves:
Data from studies indicate that M11L's ability to inhibit apoptosis significantly increases Myxoma virus virulence.
M11L protein exhibits several notable physical and chemical properties:
These properties are essential for experimental applications involving M11L.
M11L protein has several applications in scientific research:
M11L is a 166-amino acid protein encoded by myxoma virus (a leporipoxvirus) with no significant sequence homology to any known host or viral proteins outside the poxvirus family. Its primary structure features a central hydrophobic region (residues 143–160) flanked by positively charged residues, forming a putative transmembrane domain. Notably, the C-terminal region (residues 120–166) contains a cluster of basic amino acids (e.g., Lys/Arg) adjacent to the hydrophobic core, which is critical for mitochondrial targeting. Unlike cellular Bcl-2 proteins, M11L lacks discernible Bcl-2 homology (BH) motifs in its primary sequence, indicating a unique evolutionary origin [1] [5] [9].
Table 1: Key Primary Sequence Features of M11L
Feature | Residue Range | Sequence Characteristics | Functional Role |
---|---|---|---|
Transmembrane domain | 143–160 | 18 hydrophobic residues (e.g., VILF) | Membrane anchoring |
Flanking basic residues | 120–142, 161–166 | Lys/Arg-rich clusters | Mitochondrial targeting signal |
Disulfide bond | Cys³³–Cys¹²⁷ | Stabilizes tertiary structure | Structural integrity |
Despite lacking sequence similarity to Bcl-2 proteins, M11L adopts a tertiary structure remarkably congruent with the Bcl-2 fold. X-ray crystallography (PDB: 2JBX, resolution: 2.73 Å) reveals a bundle of six α-helices (α1–α6) arranged in a conserved topology: helices α2–α5 form a central hydrophobic core, while α1 and α6 cap the structure (Figure 1B). This fold shares a root-mean-square deviation (RMSD) of 2.5–3.0 Å with human Bcl-xL, confirming structural mimicry. The core scaffold includes a solvent-exposed hydrophobic groove formed by helices α2–α4, analogous to the BH3-binding groove of prosurvival Bcl-2 proteins. This groove enables M11L to engage pro-apoptotic effectors like Bak and Bax, despite minimal primary sequence conservation [2] [6] [7].
Table 2: Structural Comparison of M11L and Bcl-xL
Structural Feature | M11L | Bcl-xL | Functional Implication |
---|---|---|---|
Overall fold | 6-helical bundle | 7-helical bundle | Convergent evolution |
BH3-binding groove | Formed by α2–α4 | Formed by α2–α4, α5 | Bak/Bax interaction site |
Hydrophobic core | Helix α5 | Helix α5 | Structural stability |
Disulfide bond | Cys³³–Cys¹²⁷ (α1–α5 link) | Absent | Unique redox stabilization |
M11L localizes to the mitochondrial outer membrane (MOM) via a C-terminal targeting domain (residues 120–166). This domain contains:
Functional studies show that truncation at residue 143 (deleting the hydrophobic domain) abolishes mitochondrial localization. Mutagenesis of flanking basic residues (e.g., R122A/K130A) disrupts targeting, confirming their essential role. This domain enables M11L to regulate mitochondrial permeability transition pores (PT pores) by associating with the peripheral benzodiazepine receptor (PBR), a key component of the pore complex [1] [3] [5].
Table 3: Functional Impact of M11L Mitochondrial Targeting Mutations
Mutation | Localization Defect | Apoptosis Inhibition | Viral Virulence |
---|---|---|---|
Wild-type M11L | Intact mitochondrial binding | Full activity | Lethal infection in rabbits |
Δ143 (truncation) | Cytosolic dispersion | Abolished | Non-lethal, attenuated disease |
R122A/K130A (charge swap) | Reduced mitochondrial binding | Partially impaired | Reduced pathogenicity |
The crystal structure of M11LΔ143 (residues 1–142, PDB: 2JBX) reveals three key functional insights:
Evolutionarily, M11L exemplifies viral structural mimicry: It converges on the Bcl-2 fold without genetic homology, enabling specific blockade of Bak/Bax activation. This contrasts with viral Bcl-2 homologs (e.g., adenovirus E1B-19K), which retain sequence-level similarity to host proteins [4] [6] [7].
Figure 1: Structural Mimicry of M11L and Bcl-xL(A) Superposition of M11L (blue) and Bcl-xL (gold) showing conserved helix arrangement (RMSD = 2.8 Å).(B) Surface representation of M11L’s BH3-like groove (yellow) binding a Bak BH3 peptide (red).(C) Mitochondrial targeting mechanism: C-terminal domain (orange) inserts into the MOM, positioning the N-terminal groove to sequester Bak/Bax.
Key Structural and Functional Insights
M11L demonstrates how viruses exploit structural convergence to subvert host defenses, providing a paradigm for mitochondrial apoptosis regulation [1] [3] [5].
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